

An In-depth Technical Guide to 3-Iodo-1H-indazole-5-carboxylic acid

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Compound of Interest

Compound Name: 3-Iodo-1H-indazole-5-carboxylic acid

Cat. No.: B1326384

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic approaches, and potential biological relevance of **3-Iodo-1H-indazole-5-carboxylic acid**. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

3-Iodo-1H-indazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula $C_8H_5IN_2O_2$. Its molecular structure consists of an indazole core, which is a bicyclic aromatic system composed of a fused benzene and pyrazole ring, substituted with an iodine atom at the 3-position and a carboxylic acid group at the 5-position.

Table 1: Quantitative Data for **3-Iodo-1H-indazole-5-carboxylic acid**

Property	Value	Reference
Molecular Formula	C ₈ H ₅ IN ₂ O ₂	[1]
Molecular Weight	288.04 g/mol	[2]
Appearance	Brown powder (Isomer)	[2]
Purity	≥ 95% (HPLC) (Isomer)	[2]
Storage Conditions	0-8°C	[2]

Data for the isomer 5-Iodo-1H-indazole-3-carboxylic acid is included for reference.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Iodo-1H-indazole-5-carboxylic acid** is not readily available in the public domain, a plausible synthetic route can be conceptualized based on established methods for the synthesis of similar indazole derivatives. The following outlines a generalized approach.

Conceptual Synthesis Workflow

The synthesis of **3-Iodo-1H-indazole-5-carboxylic acid** could potentially begin from a substituted toluene derivative, proceeding through diazotization and cyclization to form the indazole core, followed by iodination and oxidation.

Step 1: Nitration of 4-methyl-3-aminobenzoic acid

- 4-methyl-3-aminobenzoic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group, yielding 4-methyl-3-amino-5-nitrobenzoic acid.

Step 2: Diazotization and Cyclization

- The resulting amino-nitro compound is then subjected to diazotization using a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by an intramolecular cyclization reaction to form the 1H-indazole ring system, yielding 6-nitro-1H-indazole-5-carboxylic acid.

Step 3: Sandmeyer-type Reaction for Iodination

- The nitro group can be reduced to an amino group, which is then converted to a diazonium salt. A subsequent Sandmeyer-type reaction with potassium iodide would introduce the iodine atom at the 3-position. A more direct iodination of the indazole ring at the C-3 position might also be possible using iodine in the presence of a base.[3]

Step 4: Functional Group Interconversion

- If the synthesis starts from a precursor where the carboxylic acid is protected or in a different oxidation state (e.g., a methyl group), a final oxidation step would be necessary to yield the desired carboxylic acid.

Purification

The crude product would likely be purified using column chromatography on silica gel. The choice of eluent would be determined by the polarity of the compound and impurities, with common solvent systems including mixtures of ethyl acetate and hexanes.

Characterization

The structure and purity of the final compound would be confirmed using a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to elucidate the chemical structure and confirm the positions of the substituents.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the indazole ring.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

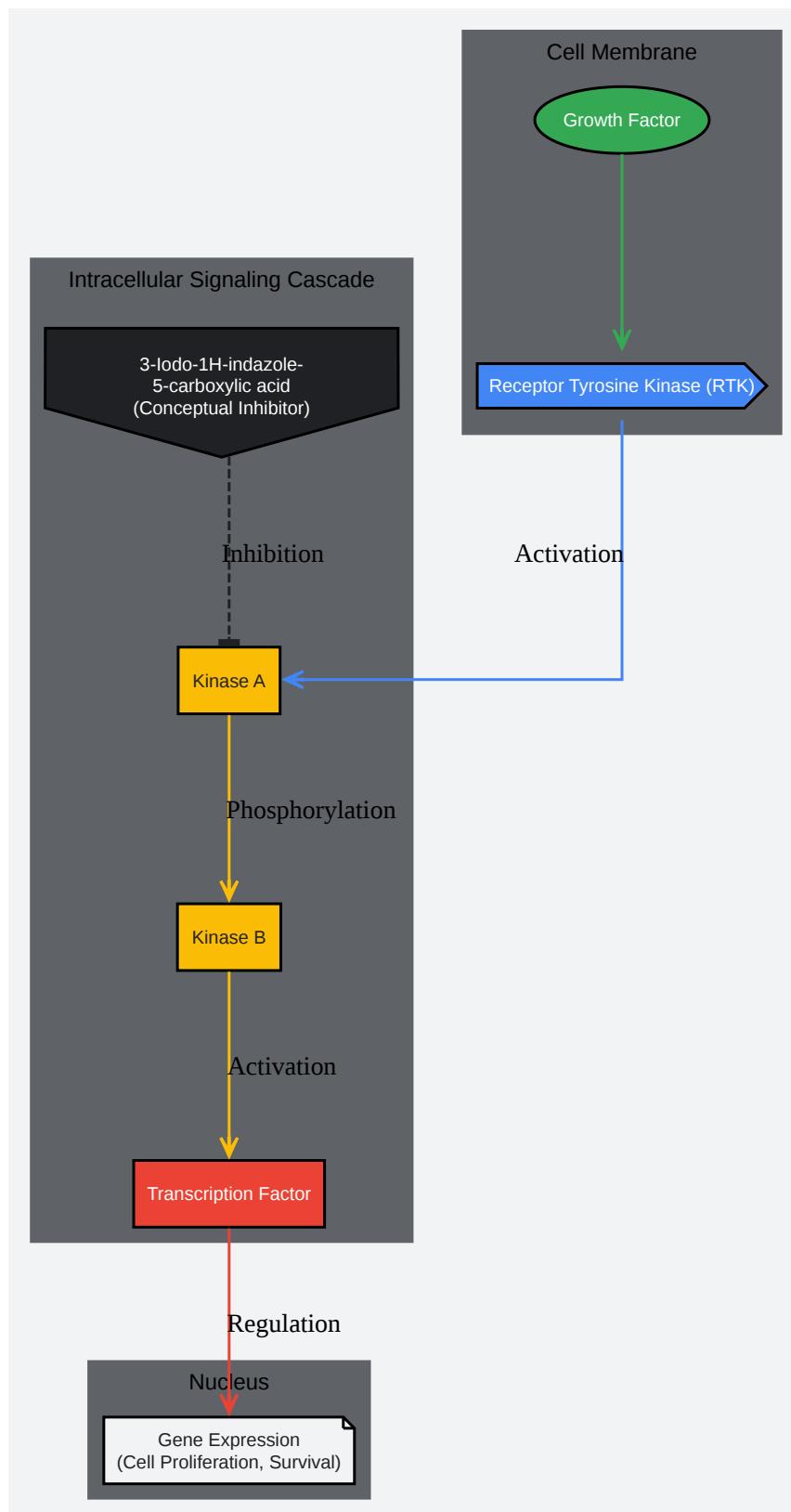
Potential Biological Activity and Signaling Pathways

Indazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. They are recognized as a "privileged scaffold" in drug discovery.

Kinase Inhibition

A prominent area of research for indazole-containing compounds is in the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The indazole scaffold can serve as a versatile template for designing molecules that can bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity.

Below is a conceptual diagram illustrating the role of an indazole derivative as a kinase inhibitor in a generic signaling pathway.



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Caption: Conceptual Kinase Inhibition Pathway.

This diagram illustrates how a growth factor binding to a receptor tyrosine kinase (RTK) on the cell membrane can trigger an intracellular signaling cascade. This cascade involves a series of kinases (Kinase A and Kinase B) that phosphorylate and activate downstream targets, ultimately leading to the activation of a transcription factor. This transcription factor then moves into the nucleus to regulate the expression of genes involved in cellular processes like proliferation and survival. A conceptual indazole-based inhibitor, such as **3-Iodo-1H-indazole-5-carboxylic acid**, could potentially block this pathway by inhibiting one of the kinases (in this case, Kinase A), thereby preventing the downstream signaling events.

Other Potential Applications

Beyond kinase inhibition, various indazole derivatives have been explored for a range of therapeutic applications, including:

- Anti-inflammatory agents[2]
- Anticancer drugs[2]
- Antimicrobial agents
- Contraceptive agents[4]

The unique structural features of **3-Iodo-1H-indazole-5-carboxylic acid**, including the presence of a halogen atom which can participate in halogen bonding, and a carboxylic acid group which can act as a hydrogen bond donor and acceptor, make it an interesting candidate for further investigation in drug discovery programs.

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